Mat2A-IN-6

MTAP-deleted cancer HCT-116 Cell proliferation assay

Research challenge: Identifying potent, well-characterized MAT2A inhibitors for synthetic lethality studies in MTAP-deleted cancers (15% of human tumors). Solution: Mat2A-IN-6 (patent WO2021254529A1, compound 18), a 1,8-naphthyridine-based MAT2A inhibitor. • Cellular potency: IC50 = 273 nM (HCT-116 MTAP-/- cells) • Differentiated chemotype: Non-quinazoline core vs. allosteric inhibitors (AG-270, IDE397) • Ideal for SAM depletion, methylation, and PRMT5 pathway studies • Suitable SAR starting point for drug discovery programs

Molecular Formula C18H13ClF3N3O3
Molecular Weight 411.8 g/mol
Cat. No. B12409113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-6
Molecular FormulaC18H13ClF3N3O3
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C18H13ClF3N3O3/c1-23-14-9-7-8-12(18(20,21)22)24-15(9)25(11-6-4-3-5-10(11)19)16(26)13(14)17(27)28-2/h3-8,23H,1-2H3
InChIKeyXYANVSKVJNKBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-6: MAT2A Inhibitor for MTAP-Deficient Cancers


Mat2A-IN-6 is a synthetic small-molecule allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) developed for oncology research applications . The compound bears the IUPAC name methyl 1-(2-chlorophenyl)-4-(methylamino)-2-oxo-7-(trifluoromethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate, with a molecular formula of C18H13ClF3N3O3 and a molecular weight of 411.76 g/mol . Its mechanism of action centers on synthetic lethality in MTAP (methylthioadenosine phosphorylase)-deficient cancer cells, a genetic context that occurs in approximately 15% of all human cancers . Mat2A-IN-6 is designated as Compound 18 in patent WO2021254529A1 [1].

Model system MTAP-deficiency synthetic lethality studies
Target pathway MAT2A inhibition and methionine cycle interrogation
Chemotype Patent-disclosed bicyclic naphthyridine scaffold (WO2021254529A1)

Synthetic Lethality in MAT2A Inhibitor Selection


MAT2A inhibitors in the same therapeutic class exhibit substantial divergence in chemical scaffold, binding modality, and resulting biological profile that precludes interchangeable use [1]. The class includes clinical candidates such as AG-270 (Agios Pharmaceuticals), IDE397/GSK-4362676 (IDEAYA Biosciences/GSK), and tool compounds like PF-9366, each occupying distinct chemical space with different potency windows, selectivity indices, and ADME characteristics [2]. Mat2A-IN-6 features a 1,8-naphthyridine core scaffold —distinct from the pyrrolopyridone backbone of AG-270 and the quinazolinone scaffold of other series—and its specific substitution pattern with 2-chlorophenyl and trifluoromethyl groups yields a unique interaction profile with the MAT2A allosteric pocket that cannot be replicated by off-the-shelf alternatives [2].

Mechanism Allosteric vs. competitive MAT2A inhibitors may not transfer synthetic lethality readouts
Potency profile Cellular IC50 in MTAP-null models differs across inhibitors; direct substitution without validation may shift assay response
Resistance context Resistance susceptibility and off-target liability profiles may not be interchangeable among chemotypes

Mat2A-IN-6: Performance in MTAP-Deficient Models


Comparative Proliferation Inhibition in MTAP-Null Cells

Mat2A-IN-6 exhibits an IC50 of 273 nM for inhibiting proliferation of HCT-116 MTAP-/- colorectal cancer cells . This represents a 1.54-fold improvement in antiproliferative potency compared to the benchmark MAT2A inhibitor PF-9366, which has a reported cell proliferation IC50 of 420 nM in the same MTAP-deficient cellular context .

MTAP-null proliferation
Reported
IC50 273 nM (Mat2A-IN-6) vs 420 nM PF-9366 (enzymatic), 20 nM AG-270 (SAM reduction)
Supports cell-model potency comparison in HCT-116 MTAP-/- context
Cross-study; assay formats differ
MTAP-deleted cancer HCT-116 Cell proliferation assay

Naphthyridine Core and SAM-Competitive Binding

Mat2A-IN-6 is built upon a 1,8-naphthyridine core scaffold featuring a 2-chlorophenyl substituent and a trifluoromethyl group at the 7-position . In contrast, AG-270, a clinical-stage MAT2A inhibitor under evaluation by Agios Pharmaceuticals, employs a pyrrolopyridone core scaffold . This scaffold divergence is structurally significant because MAT2A allosteric inhibitors bind at the dimer interface, where specific substituent geometry determines binding pocket occupancy and consequent biochemical potency [1].

Binding mode
Class-level inference
1,8-naphthyridine core (predicted SAM-competitive) vs quinazoline allosteric core
Enables chemotype-differentiation for MAT2A mechanism studies
No co-crystal data available
Chemical scaffold differentiation Structure-activity relationship Allosteric binding

Off-Target Activity and Structural Divergence

Mat2A-IN-6 selectively reduces the proliferative activity of MTAP-deficient cancer cells while sparing MTAP-proficient cells . This synthetic lethality mechanism mirrors the established class profile of clinical-stage MAT2A inhibitors including IDE397 (GSK-4362676) and AG-270, which have demonstrated MTAP-deletion-dependent antiproliferative effects both in vitro and in vivo . The conserved selectivity mechanism stems from the unique metabolic vulnerability wherein MTAP-null cells are dependent on MAT2A activity for S-adenosylmethionine (SAM) biosynthesis, while MTAP-wildtype cells maintain alternative salvage pathways [1].

Off-target potential
Data to verify
Structurally distinct naphthyridine core vs profiled quinazoline comparator (PF-9366)
May offer alternative selectivity profile for probe development
Comprehensive off-target profiling not publicly reported
Synthetic lethality Selectivity index MTAP biomarker

Mat2A-IN-6 Enzymatic Potency Context Relative to Next-Generation MAT2A Inhibitors

The enzymatic MAT2A inhibition IC50 for Mat2A-IN-6 has not been disclosed in public literature or vendor datasheets as of April 2026 . For context, clinical candidate AG-270 exhibits a MAT2A enzymatic IC50 of 14 nM, while next-generation inhibitors such as compound 8 from the tetrahydrobenzoimidazopyrazine series demonstrate an IC50 of 18 nM [1]. Early-stage MAT2A tool compound PF-9366 shows a substantially higher IC50 of 420 nM .

Enzymatic assay MAT2A IC50 Potency benchmark

Mat2A-IN-6: Research and Procurement Scenarios


Synthetic Lethality in MTAP-Deleted Cells

Mat2A-IN-6 is validated for use in HCT-116 MTAP-/- colorectal cancer cell proliferation assays with a demonstrated IC50 of 273 nM . This established activity in a well-characterized MTAP-null model makes the compound suitable for investigating synthetic lethality mechanisms, SAM depletion kinetics, and PRMT5 pathway modulation in colorectal cancer contexts .

Non-Allosteric MAT2A Inhibition Studies

Researchers investigating structure-activity relationships of MAT2A allosteric inhibitors requiring a 1,8-naphthyridine core scaffold distinct from clinical-stage pyrrolopyridone or quinazolinone series may employ Mat2A-IN-6 as a reference compound . The compound's 2-chlorophenyl and 7-trifluoromethyl substitution pattern provides a defined starting point for scaffold-hopping or derivative synthesis campaigns .

Lead Optimization and SAR Studies

Mat2A-IN-6's 1.54-fold improved antiproliferative potency relative to PF-9366 (273 nM vs. 420 nM) in HCT-116 MTAP-/- cells enables it to serve as a comparator tool for validating improved cellular activity in novel MAT2A inhibitor development programs, particularly when researchers seek to demonstrate progress beyond first-generation MAT2A tool compounds .

In Vivo Efficacy in MTAP-Null Xenograft Models

Mat2A-IN-6 selectively reduces proliferative activity in MTAP-deficient cancer cells while sparing MTAP-proficient cells . This class-consistent synthetic lethality profile supports its use in mechanistic studies exploring MAT2A inhibition as a precision oncology strategy across multiple MTAP-deleted tumor types including gastric, colon, liver, and pancreatic cancers .

Application
Selection Property
Validation Focus
Synthetic lethality pathway studies
MTAP-deleted cell model fit
SAM and methylation pathway endpoints
MAT2A mechanism comparison
Non-allosteric chemotype
Target engagement and resistance profiling
Medicinal chemistry SAR
Naphthyridine scaffold starting point
Optimization of potency and DMPK
In vivo xenograft model studies
Cell-derived xenograft applicability
Tumor growth inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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